molecular formula C10H11FO2 B1323179 4-Fluoro-3-isopropylbenzoic acid CAS No. 869990-61-4

4-Fluoro-3-isopropylbenzoic acid

Cat. No.: B1323179
CAS No.: 869990-61-4
M. Wt: 182.19 g/mol
InChI Key: NBXNECYGNPZOBQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropylbenzoic acid: is an organic compound belonging to the family of benzoic acids. It is characterized by the presence of a fluorine atom at the fourth position and an isopropyl group at the third position on the benzene ring. This compound is a white to off-white crystalline powder that is slightly soluble in water.

Scientific Research Applications

4-Fluoro-3-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-isopropylbenzoic acid is not explicitly mentioned in the available resources .

Safety and Hazards

The safety data sheet for 4-Fluoro-3-isopropylbenzoic acid indicates that it’s for R&D use only and not for medicinal, household, or other use .

Future Directions

The future directions for 4-Fluoro-3-isopropylbenzoic acid are not explicitly mentioned in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-isopropylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of 4-fluoro-3-isopropyltoluene. This process typically uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group to a carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong conditions to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom and isopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the reagents used

Comparison with Similar Compounds

  • 4-Fluorobenzoic acid
  • 3-Isopropylbenzoic acid
  • 4-Chloro-3-isopropylbenzoic acid

Comparison: 4-Fluoro-3-isopropylbenzoic acid is unique due to the presence of both a fluorine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties, such as altered reactivity and solubility, compared to similar compounds .

Properties

IUPAC Name

4-fluoro-3-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXNECYGNPZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634761
Record name 4-Fluoro-3-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869990-61-4
Record name 4-Fluoro-3-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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